4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride
Overview
Description
“4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride”, also known as 2,6-dichlorobenzylthiomorpholine hydrochloride, is a chemical compound used in scientific research due to its biological properties. It has a CAS number of 1864052-20-9 .
Molecular Structure Analysis
The molecular formula of “4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride” is C11H14Cl3NS . The molecular weight is 298.66 .
Scientific Research Applications
Pharmacological Applications and Synthesis
Piperidine derivatives, including "4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride," are central to the development of a wide range of pharmacologically active compounds. These derivatives have been extensively studied for their therapeutic potential in treating neuropsychiatric disorders, demonstrating significant affinity for dopamine D2-like receptors. This affinity suggests a broad spectrum of possible applications in treating conditions such as schizophrenia, depression, and Parkinson's disease. The synthesis and evaluation of piperidine derivatives have highlighted the importance of specific substituents in enhancing pharmacological activity and selectivity towards various receptors (Sikazwe et al., 2009; Rathi et al., 2016).
Environmental Impact and Biodegradation
The presence of chlorophenyl compounds, similar to the 2,6-dichlorophenyl component of "4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride," in the environment raises concerns due to their potential toxicity and persistence. Research on compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) has provided insights into the environmental fate, behavior, and eco-toxicological effects of chlorophenyl pesticides. These studies underscore the importance of monitoring and mitigating the environmental impact of such compounds to protect aquatic life and human health (Islam et al., 2017; Goodwin et al., 2018).
Innovative Applications and Future Directions
The versatile chemical structure of piperidine derivatives opens up a wide array of potential applications beyond traditional pharmacology. Innovations in the synthesis of chiral sulfinamides and their application in stereoselective synthesis of amines and N-heterocycles indicate the expanding role of piperidine-based compounds in medicinal chemistry and drug development (Philip et al., 2020). Moreover, the exploration of cannabinoid CB1 receptor antagonists, including piperidine derivatives, for treating nicotine dependence highlights the ongoing search for new therapeutic strategies to address addiction and related neuropsychiatric conditions (Foll et al., 2008).
Safety And Hazards
The safety data sheet for a similar compound, Piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It’s important to handle “4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride” with appropriate safety measures.
properties
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NS.ClH/c12-9-2-1-3-10(13)11(9)15-8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWDPRFUNDDGDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=C(C=CC=C2Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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